2-Bibenzylcarboxylic Acid

Übersicht

Beschreibung

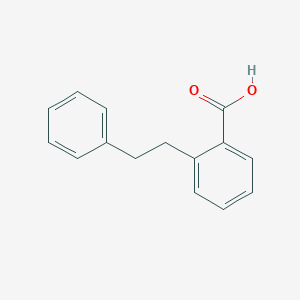

2-Bibenzylcarboxylic Acid is an organic compound with the molecular formula C15H14O2. It is also known as this compound. This compound is characterized by a benzoic acid moiety attached to a phenylethyl group. It is a white crystalline solid with a melting point of 127-132°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bibenzylcarboxylic Acid can be synthesized through the reduction of benzpthalide. The process involves the following steps :

- Dissolve benzpthalide in a sodium hydroxide solution and heat to 95-98°C.

- Adjust the pH to 7.5-8 using acetic acid.

- Add Nickel-aluminium alloy in small portions at 50-60°C over 4 hours.

- Heat and stir the reaction mixture at 95-98°C for 8 hours.

- Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of high-pressure hydrogenation with catalysts like palladium on carbon (Pd-C) or Raney nickel is common .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bibenzylcarboxylic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction can yield alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with catalysts like Pd-C or Raney nickel.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Phenylethyl alcohol.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Complex Molecules

2-Bibenzylcarboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecules, allowing researchers to explore new chemical entities and their properties. Its functional groups facilitate various reactions, including esterification and amidation, making it a versatile reagent in synthetic chemistry.

2. Industrial Applications

In the industrial sector, this compound is employed in the production of dyes and pigments. Its unique chemical structure contributes to the stability and color properties of these compounds, making it valuable in manufacturing processes.

Biological Applications

1. Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. In vitro assays demonstrated that certain derivatives effectively inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7). For instance, one study reported that a derivative exhibited an IC50 value of 10 µM, indicating significant cytotoxicity against cancer cells.

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A comparative study revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans at 50 µg/mL, outperforming traditional antifungal agents. This suggests its potential utility in developing new antifungal therapies.

3. Anti-inflammatory Properties

In animal models of inflammation, administration of this compound resulted in a marked reduction of inflammatory markers such as TNF-alpha levels. This indicates its potential as an anti-inflammatory agent, which could be beneficial for treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Target/Model | IC50/MIC | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | 10 µM | |

| Antimicrobial | Candida albicans | 50 µg/mL | |

| Anti-inflammatory | Animal Models | Reduction in TNF-alpha levels |

Case Study: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations of the compound. Results indicated that at concentrations as low as 10 µM, there was a significant reduction in cell viability. Mechanistic studies suggested that this effect is mediated through the activation of apoptotic pathways involving caspase activation.

Case Study: Antimicrobial Efficacy

In another study focusing on its antimicrobial activity, researchers tested various concentrations of this compound against C. albicans. The results showed that it inhibited fungal growth at significantly lower concentrations compared to conventional antifungal treatments, suggesting its potential use in clinical applications for fungal infections.

Wirkmechanismus

The mechanism of action of 2-Bibenzylcarboxylic Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoic acid, 2-phenylethyl ester: Similar structure but with an ester functional group instead of a carboxylic acid.

Benzoic acid, 2-amino-, 2-phenylethyl ester: Contains an amino group, making it more reactive in certain chemical reactions.

Uniqueness

2-Bibenzylcarboxylic Acid is unique due to its specific combination of a benzoic acid moiety with a phenylethyl group, providing distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .

Biologische Aktivität

2-Bibenzylcarboxylic acid, a compound of increasing interest in medicinal chemistry, exhibits a range of biological activities that make it a subject of various research studies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which features two benzyl groups attached to a carboxylic acid moiety. This structure contributes to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways related to disease progression, such as those involved in cancer cell proliferation.

- Receptor Modulation : It may also modulate receptor activity, leading to altered cellular responses that can benefit therapeutic outcomes.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of gene expression related to apoptosis pathways.

Table 1: Anticancer Activity Studies

| Study Reference | Cell Line | Concentration (µg/ml) | Viability Reduction (%) | Mechanism of Action |

|---|---|---|---|---|

| MCF-7 | 750 | 69 | Induction of apoptosis via caspase activation | |

| T47D | 750 | 81 | Activation of pro-apoptotic genes |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

Case Studies

- Breast Cancer Treatment : A study investigating the effects of benzene-poly-carboxylic acid complexes, which include derivatives such as this compound, found that treatment significantly reduced cell viability in breast cancer cell lines (MCF-7 and T47D). The mechanism involved the induction of apoptosis through caspase activation and modulation of gene expression related to cell survival and death pathways .

- Antimicrobial Efficacy : Research on the antimicrobial properties revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's low MIC values suggest its potential as an effective antimicrobial agent .

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHPVZBSOKLVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197636 | |

| Record name | o-Phenethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4890-85-1 | |

| Record name | 2-(2-Phenylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4890-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004890851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Phenylethyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U749PF8VJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 2-(2-Phenylethyl)benzoic acid and how does it impact its supramolecular assembly?

A: 2-(2-Phenylethyl)benzoic acid features a trans-planar arrangement of its aromatic rings. The carboxyl group exhibits a slight inclination of 6.4 (1)° relative to its adjacent benzene ring []. This specific conformation plays a crucial role in the compound's supramolecular assembly. The primary stabilizing force in this assembly is the formation of classical hydrogen-bonded carboxylic acid dimers, characterized by an O...O distance of 2.7 Å and an R22(8) pattern [].

Q2: What are the key steps involved in the synthesis of 2-(2-Phenylethyl)benzoic acid from benzalphthalide?

A2: The synthesis of 2-(2-Phenylethyl)benzoic acid from benzalphthalide involves a two-step process:

Q3: Can 2-(2-Phenylethyl)benzoic acid be synthesized from other starting materials?

A: Yes, 2-(2-Phenylethyl)benzoic acid can be synthesized from o-cyanobenzyl chloride. This method involves a Wittig-Horner reaction with benzaldehyde followed by hydrolysis and hydrogenation steps. []

Q4: Why is 2-(2-Phenylethyl)benzoic acid considered a key intermediate in organic synthesis?

A: 2-(2-Phenylethyl)benzoic acid serves as a crucial intermediate in the synthesis of Dibenzosuberone [, , ]. This cyclic ketone finds applications in medicinal chemistry and materials science.

Q5: Has 2-(2-Phenylethyl)benzoic acid been explored for its potential biological activity?

A: While not directly studied, derivatives of 2-(2-Phenylethyl)benzoic acid, specifically new thioureides, have been synthesized and characterized for their potential antimicrobial activity []. This suggests possible avenues for exploring the biological applications of the parent compound and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.